![molecular formula C20H18N6OS B2834214 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796989-61-1](/img/structure/B2834214.png)
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the pyrazole and pyridine rings, followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the pyrazole, pyridine, and benzo[c][1,2,5]thiadiazole moieties . This planarity and conjugation could result in interesting optical and electronic properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the electron-rich pyridine and pyrazole rings, which could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in the formation of hydrogen bonds with other molecules, affecting its solubility and reactivity .Scientific Research Applications
- Research has shown that this compound possesses promising anticancer activity. It inhibits cancer cell growth by interfering with essential cellular processes, making it a potential candidate for targeted therapies against various malignancies .
- The compound exhibits antimicrobial effects against bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes or essential enzymes, making it valuable in the fight against infections .
- Studies suggest that this compound may have analgesic properties, potentially alleviating pain. Additionally, it exhibits anti-inflammatory activity by modulating inflammatory pathways, which could be beneficial for managing inflammatory conditions .
- The compound’s structure suggests antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases .
- Preliminary investigations indicate that this compound may inhibit viral replication. Further research is needed to explore its potential as an antiviral agent .
- It acts as an inhibitor for several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their modulation can have therapeutic implications .
- The structure–activity relationship (SAR) of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is critical for drug design. Researchers are exploring modifications to enhance its pharmacological properties and develop novel drugs for multifunctional diseases .
- Computational studies, such as pharmacokinetic and molecular modeling, provide insights into the compound’s behavior, interactions, and potential targets. These simulations aid in rational drug design .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Drug Design and Development
In Silico Studies
Future Directions
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-20(15-3-4-16-18(11-15)25-28-24-16)22-9-10-26-19(14-1-2-14)12-17(23-26)13-5-7-21-8-6-13/h3-8,11-12,14H,1-2,9-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAPTYFZUSEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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